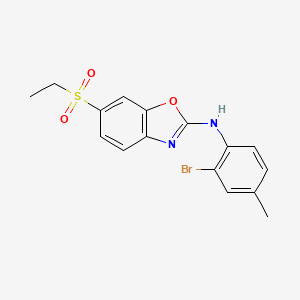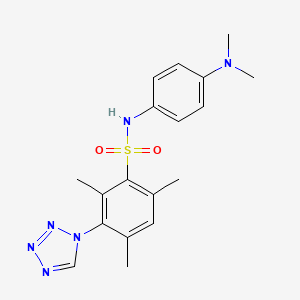![molecular formula C16H25N7O4 B11063258 N'-[(2-methylpropanoyl)oxy]-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide](/img/structure/B11063258.png)
N'-[(2-methylpropanoyl)oxy]-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes an isobutyryloxy group and two morpholine rings attached to a triazine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholine rings and the isobutyryloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as continuous flow chemistry may also be employed to enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
科学研究应用
N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE
- N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE
Uniqueness
What sets N’-(ISOBUTYRYLOXY)-4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H25N7O4 |
|---|---|
分子量 |
379.41 g/mol |
IUPAC 名称 |
[(Z)-[amino-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)methylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C16H25N7O4/c1-11(2)14(24)27-21-12(17)13-18-15(22-3-7-25-8-4-22)20-16(19-13)23-5-9-26-10-6-23/h11H,3-10H2,1-2H3,(H2,17,21) |
InChI 键 |
HNFKRJGMGSRUIF-UHFFFAOYSA-N |
手性 SMILES |
CC(C)C(=O)O/N=C(/C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)\N |
规范 SMILES |
CC(C)C(=O)ON=C(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline](/img/structure/B11063175.png)
![Benzamide, N-[2-[4-(1-methylethyl)phenyl]-1-(4-morpholinylcarbonyl)ethenyl]-](/img/structure/B11063185.png)
![methyl 3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11063188.png)
![Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B11063194.png)

![5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11063211.png)
![(7aR)-6-(4-methoxyphenyl)-3-(thiophen-3-yl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11063215.png)
![5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide](/img/structure/B11063218.png)

![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11063227.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11063229.png)


![6-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11063254.png)
